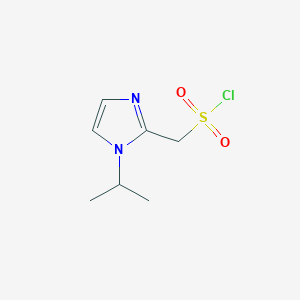(1-isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride
CAS No.:
Cat. No.: VC15776283
Molecular Formula: C7H11ClN2O2S
Molecular Weight: 222.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H11ClN2O2S |
|---|---|
| Molecular Weight | 222.69 g/mol |
| IUPAC Name | (1-propan-2-ylimidazol-2-yl)methanesulfonyl chloride |
| Standard InChI | InChI=1S/C7H11ClN2O2S/c1-6(2)10-4-3-9-7(10)5-13(8,11)12/h3-4,6H,5H2,1-2H3 |
| Standard InChI Key | SRRVMUVVMXJUFS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=CN=C1CS(=O)(=O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of (1-isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride consists of an imidazole ring substituted at the 1-position with an isopropyl group (-CH(CH₃)₂) and at the 2-position with a methanesulfonyl chloride (-SO₂Cl) moiety. This configuration confers distinct electronic and steric properties:
-
Imidazole ring: A five-membered aromatic heterocycle with two nitrogen atoms, contributing to π-π stacking interactions and hydrogen-bonding capabilities.
-
Isopropyl group: Introduces steric bulk, potentially influencing reaction kinetics and solubility.
-
Sulfonyl chloride group: A highly electrophilic site enabling nucleophilic substitution reactions.
Table 1: Predicted Physicochemical Properties
Synthetic Routes and Optimization
While direct literature on the synthesis of this compound is limited, methodologies for analogous sulfonyl chlorides provide a foundational framework.
General Synthesis Strategy
The compound is likely synthesized via sulfonation of a pre-functionalized imidazole precursor. A plausible route involves:
-
Preparation of (1-isopropyl-1H-imidazol-2-yl)methanol:
-
Alkylation of 2-imidazolecarbinol with isopropyl bromide under basic conditions.
-
-
Conversion to sulfonyl chloride:
Industrial-Scale Considerations
-
Solvent recovery: Distillation under reduced pressure (0.05–0.85 MPa) to reclaim THF or DCM .
-
Yield optimization: Molar ratios of 1:1.2 (alcohol:SOCl₂) and catalytic dimethylformamide (DMF) may enhance conversion .
Reactivity and Chemical Transformations
The sulfonyl chloride group’s electrophilicity drives diverse reactions:
Nucleophilic Substitution
-
With amines: Forms sulfonamides, critical in drug design (e.g., protease inhibitors):
-
With alcohols: Produces sulfonate esters, useful as alkylating agents.
Hydrolysis
In aqueous environments, the sulfonyl chloride hydrolyzes to the sulfonic acid:
Table 2: Comparative Reactivity of Sulfonyl Chloride Derivatives
| Compound | Reaction with Aniline (Rate Constant, k) | Hydrolysis Half-Life (pH 7) |
|---|---|---|
| Methanesulfonyl chloride | 1.0 (reference) | 2 hours |
| (1-Methylimidazol-5-yl)methanesulfonyl chloride | 0.8 | 1.5 hours |
| Target compound (predicted) | 0.6–0.7 | 1–2 hours |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume